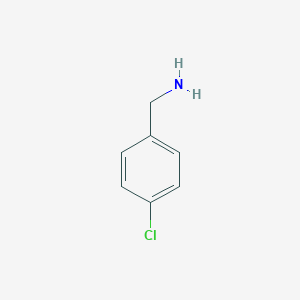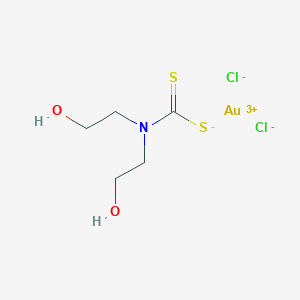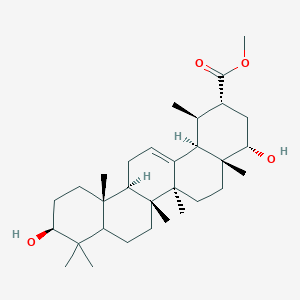
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester, also known as DMAPA-ACM, is a fluorescent probe used in scientific research. This compound has gained popularity due to its ability to selectively bind to proteins and nucleic acids, making it a valuable tool in studying biological processes.
Wirkmechanismus
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester works by binding to specific biomolecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Once bound, this compound emits fluorescence, allowing for the detection and imaging of the biomolecule of interest.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not have any known biochemical or physiological effects on cells or organisms. It is a useful tool for studying biological processes without disrupting normal cellular functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is its ability to selectively bind to biomolecules, making it a valuable tool for studying specific biological processes. Additionally, this compound is non-toxic and does not interfere with normal cellular functions.
However, one limitation of this compound is its sensitivity to environmental factors, such as pH and temperature. Changes in these factors can affect the fluorescence emission of this compound, making it important to carefully control experimental conditions.
List of
Zukünftige Richtungen
1. Development of new 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester derivatives with improved binding selectivity and sensitivity.
2. Investigation of the use of this compound in live-cell imaging.
3. Study of the interaction of this compound with specific biomolecules, such as DNA or RNA.
4. Application of this compound in drug discovery research.
5. Investigation of the use of this compound in the diagnosis of diseases, such as cancer.
6. Development of new imaging techniques using this compound.
7. Study of the effect of this compound on protein function and structure.
8. Investigation of the use of this compound in the study of cellular signaling pathways.
9. Development of new methods for the synthesis of this compound and its derivatives.
Synthesemethoden
The synthesis of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester involves the reaction of 9-nitro-4-acridinecarboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of methyl chloroformate. This reaction produces this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is widely used in scientific research as a fluorescent probe for the detection and imaging of biomolecules. It has been used to study the binding of proteins and nucleic acids, as well as the localization and trafficking of cellular components.
Eigenschaften
CAS-Nummer |
116374-64-2 |
|---|---|
Molekularformel |
C20H22N4O4 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
methyl 9-[3-(dimethylamino)propylamino]-1-nitroacridine-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-23(2)12-6-11-21-18-13-7-4-5-8-15(13)22-19-14(20(25)28-3)9-10-16(17(18)19)24(26)27/h4-5,7-10H,6,11-12H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
LJNIDEWFUGGGMV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)C(=O)OC)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)C(=O)OC)[N+](=O)[O-] |
Andere CAS-Nummern |
116374-64-2 |
Synonyme |
4-Acridinecarboxylic acid, 9-((3-(dimethylamino)propyl)amino)-1-nitro- , methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)


![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)


